2-Amino-3-cyclooctyl-propanoic acid;hydrochloride is an amino acid derivative that has garnered interest due to its potential applications in both chemical synthesis and biological research. This compound is primarily recognized for its role as a building block in the synthesis of complex organic molecules and its potential therapeutic effects in various biological pathways.
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride can be classified as:
The synthesis of 2-amino-3-cyclooctyl-propanoic acid;hydrochloride involves several key steps:
In industrial applications, large-scale production may utilize batch or continuous flow processes optimized for yield and purity. Techniques such as catalytic hydrogenation are often employed during the reductive amination step, followed by crystallization for purification of the hydrochloride salt.
The molecular formula of 2-amino-3-cyclooctyl-propanoic acid;hydrochloride is C11H19NO2·HCl. Its structure features a cyclooctyl group attached to a propanoic acid backbone, which includes an amino group.
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-3-cyclooctyl-propanoic acid;hydrochloride involves its interaction with specific molecular targets within biological systems:
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride has several significant applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its importance in advancing scientific knowledge and technological development.
Reductive amination serves as the principal method for introducing the cyclooctyl group into the 2-amino-3-cyclooctyl-propanoic acid scaffold. This one-pot reaction condenses cyclooctanone with a protected glycine equivalent, followed by asymmetric reduction of the intermediate imine. Imine reductases (IREDs) and reductive aminases (RedAms) have emerged as superior biocatalysts for this step, enabling high stereoselectivity (>99% e.e.) under mild aqueous conditions. Engineered IREDs accept sterically demanding ketones like cyclooctanone and tolerate equimolar substrate ratios, minimizing waste [4].
Table 1: Biocatalytic Strategies for Cyclooctyl Group Installation
Enzyme Type | Amine Partner | Cofactor | Stereoselectivity | Scale Demonstrated |
---|---|---|---|---|
IREDs | Amino acid esters | NADPH | >99% e.e. (S) | Multi-kilogram [4] |
RedAms | Alkylamines | NADH | >98% e.e. (R) | Laboratory scale |
OpDHs | Ammonia | NADPH | Limited data | Not reported |
Key optimization involves dynamic kinetic resolution to overcome racemization of labile imine intermediates. Excess cyclooctanone (2–5 eq.) shifts equilibrium toward imine formation, while enzymatic reduction enforces stereocontrol [4].
Catalytic hydrogenation is critical for generating key precursors like cyclooctyl-containing nitriles or imines. Raney nickel and palladium-carbon (Pd-C) catalyze the hydrogenation of α,ω-dinitriles to cyclic amines, which serve as cyclooctyl sources. The reaction proceeds via adsorbed imido-ethylidene intermediates on the metal surface, with hydrogen transfer determining selectivity [5].
Cyclization efficiency depends on chain conformation:
Table 2: Hydrogenation Parameters for Cyclooctyl Intermediate Synthesis
Catalyst | Pressure (bar) | Temperature (°C) | Key Intermediate | Selectivity Challenge |
---|---|---|---|---|
Raney Ni | 50–100 | 80–120 | Cyclic imine | Over-reduction to amines |
Pd-C | 1–10 | 25–60 | Enamine | C–C bond formation side products |
Optimization requires precise control of hydrogen partial pressure and temperature to suppress undesirable C–C coupling or coke formation [5].
Accessing the pharmacologically relevant (2S)-enantiomer leverages engineered transaminases and IRED variants. Structure-guided mutagenesis of IRED active sites enhances activity toward the sterically hindered cyclooctyl ketone while enforcing Si-face hydride delivery for (S)-configuration. For example, mutations at residues lining the substrate-binding pocket (e.g., W193F in Streptomyces IREDs) increase cavity volume to accommodate cyclooctyl groups [4].
Alternative approaches include:
Conversion to the hydrochloride salt significantly improves aqueous solubility critical for pharmaceutical formulation. The free base is dissolved in anhydrous ethyl acetate, followed by bubbling hydrogen chloride gas through the solution at 0–5°C. This yields a crystalline hydrochloride salt with solubility enhanced 10–50× compared to the free amino acid [7].
Solubility optimization strategies include:
According to the Biopharmaceutics Classification System (BCS), the hydrochloride salt typically falls into Class II (low solubility, high permeability), making dissolution rate the limiting factor for bioavailability [7].
Industrial synthesis faces a critical choice between batch and continuous processing:
Batch Processing
Continuous Flow
Table 3: Economic Comparison of Production Methods
Parameter | Batch Process | Continuous Flow |
---|---|---|
Capital investment | $1.2–2M | $2.5–4M |
Production cost/kg | $8,500–$12,000 | $5,200–$7,800 |
Throughput (kg/month) | 50–100 | 200–400 |
Solvent consumption | High (3000 L/kg) | Low (800 L/kg) |
Quality consistency | ±10% | ±2% |
Hybrid approaches show promise: Continuous reductive amination followed by batch salt formation leverages the strengths of both methods [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3